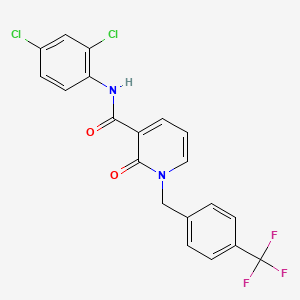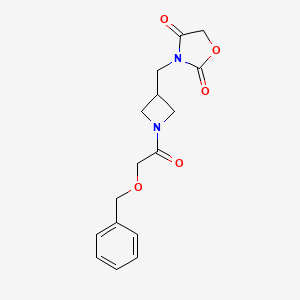![molecular formula C20H22Cl2N2OS B2862604 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one CAS No. 768287-86-1](/img/structure/B2862604.png)
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one is a synthetic organic compound that features a piperazine ring substituted with chlorinated aromatic groups
Wirkmechanismus
Target of Action
It is known that piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Therefore, it is plausible that this compound may interact with a variety of targets depending on its specific structural modifications.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Compounds with a piperazine moiety have been known to interact with their targets in a variety of ways, often modulating the activity of the target proteins .
Pharmacokinetics
Piperazine is known to positively modulate the pharmacokinetic properties of a drug substance . Therefore, it is likely that this compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Based on the known effects of piperazine-containing compounds, it is possible that this compound could have a variety of effects, potentially including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one typically involves multiple steps:
-
Formation of the Piperazine Intermediate:
Starting Materials: 5-Chloro-2-methylphenylamine and piperazine.
Reaction: The amine reacts with piperazine under reflux conditions in the presence of a suitable solvent like ethanol or methanol.
Conditions: Reflux for several hours, followed by cooling and purification.
-
Thioether Formation:
Starting Materials: 4-Chlorothiophenol and the piperazine intermediate.
Reaction: The piperazine intermediate is reacted with 4-chlorothiophenol in the presence of a base such as sodium hydride or potassium carbonate.
Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
-
Final Coupling:
Starting Materials: The thioether intermediate and a suitable acylating agent.
Reaction: The thioether intermediate undergoes acylation to form the final product.
Conditions: This step may involve the use of acyl chlorides or anhydrides in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated purification systems, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic chlorines can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, analgesic, and antipsychotic effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Vergleich Mit ähnlichen Verbindungen
- 1-[4-(2-Chlorophenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]ethanone
- 1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one
Comparison:
- Structural Differences: Variations in the position of the chlorine atoms and the length of the carbon chain.
- Unique Features: The specific substitution pattern in 1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one may confer unique binding properties and biological activities compared to its analogs.
Eigenschaften
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-(4-chlorophenyl)sulfanylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2OS/c1-14-3-4-17(22)13-19(14)23-9-11-24(12-10-23)20(25)15(2)26-18-7-5-16(21)6-8-18/h3-8,13,15H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKVJSJWRBVJJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C(C)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2862523.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole](/img/structure/B2862525.png)

![5-bromo-N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2862529.png)
![5-[4-(2-fluorophenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2862530.png)
![Rel-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2862532.png)
![2-(((3-Methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2862533.png)
![7-(3-methoxypropyl)-1,3-dimethyl-N-(4-methylbenzyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2862534.png)
![1-Oxa-4-azaspiro[5.5]undecan-9-ol;hydrochloride](/img/structure/B2862539.png)


![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2862542.png)


